Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate hydrochloride
Overview
Description
Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate hydrochloride is a chemical compound with the molecular formula C8H16ClNO3. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. This compound is known for its unique structure, which includes a tetrahydropyran ring, making it a valuable intermediate in organic synthesis .
Scientific Research Applications
Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate hydrochloride is widely used in scientific research due to its versatility and unique properties. Some of its applications include:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biochemical pathways and enzyme reactions.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate hydrochloride typically involves the reaction of tetrahydro-2H-pyran-4-yl acetic acid with methylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Step 1: Tetrahydro-2H-pyran-4-yl acetic acid is dissolved in a suitable solvent such as tetrahydrofuran (THF).
Step 2: Methylamine is added to the solution, followed by the addition of hydrochloric acid.
Step 3: The reaction mixture is stirred at room temperature for several hours.
Step 4: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then participate in different biochemical reactions, influencing cellular processes and functions .
Comparison with Similar Compounds
Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate hydrochloride can be compared with other similar compounds, such as:
Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate: This compound lacks the hydrochloride group, which can affect its solubility and reactivity.
Tetrahydro-2H-pyran-4-yl acetic acid: This compound is a precursor in the synthesis of this compound.
The unique structure of this compound, particularly the presence of the tetrahydropyran ring, distinguishes it from other similar compounds and contributes to its specific properties and applications .
Properties
IUPAC Name |
methyl 2-amino-2-(oxan-4-yl)acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-11-8(10)7(9)6-2-4-12-5-3-6;/h6-7H,2-5,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNZVLSJCYPDLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCOCC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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